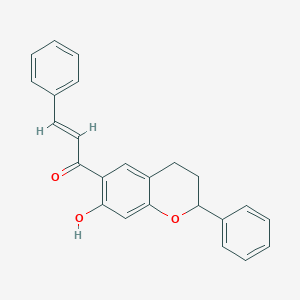![molecular formula C16H18ClN3O3S B284054 N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases. It was developed by Pfizer and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumor. In recent years, there has been a growing interest in the research and development of Sunitinib due to its potential therapeutic applications in various diseases.
作用機序
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide acts by inhibiting the activity of multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. These kinases play a crucial role in the growth and proliferation of cancer cells, and their inhibition leads to the inhibition of tumor growth. This compound also has anti-inflammatory and immunomodulatory effects, which contribute to its therapeutic efficacy in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses. This compound inhibits angiogenesis by targeting VEGFR, which is a key mediator of angiogenesis. It also induces apoptosis by activating caspases, which are enzymes that play a crucial role in programmed cell death. This compound has also been shown to modulate immune responses by inhibiting the activity of immune cells such as T cells and natural killer cells.
実験室実験の利点と制限
The advantages of using N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide in lab experiments include its specificity and potency in targeting multiple receptor tyrosine kinases, making it a valuable tool for studying the role of these kinases in various diseases. However, this compound also has some limitations, including its potential off-target effects and toxicity, which can affect the interpretation of experimental results.
将来の方向性
There are several future directions for the research and development of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide, including the identification of new therapeutic applications, the optimization of its pharmacokinetic properties, and the development of novel analogs with improved efficacy and safety profiles. This compound has shown promising results in the treatment of various diseases, and further research is needed to fully explore its potential as a therapeutic agent.
In conclusion, this compound is a small molecule inhibitor that targets multiple receptor tyrosine kinases and has potential therapeutic applications in various diseases. Its mechanism of action involves the inhibition of angiogenesis, the induction of apoptosis, and the modulation of immune responses. While this compound has several advantages for lab experiments, it also has some limitations, and further research is needed to fully explore its potential as a therapeutic agent.
合成法
The synthesis of N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide involves the reaction of 5-chloro-2-nitrobenzoic acid with diethylamine to form 5-chloro-2-nitrobenzoic acid diethylamide. This compound is then reacted with isonicotinoyl chloride to form this compound. The synthesis of this compound has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
科学的研究の応用
N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been found to inhibit the growth and proliferation of cancer cells by targeting multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-KIT. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune disorders.
特性
分子式 |
C16H18ClN3O3S |
|---|---|
分子量 |
367.9 g/mol |
IUPAC名 |
N-[2-chloro-5-(diethylsulfamoyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H18ClN3O3S/c1-3-20(4-2)24(22,23)13-5-6-14(17)15(11-13)19-16(21)12-7-9-18-10-8-12/h5-11H,3-4H2,1-2H3,(H,19,21) |
InChIキー |
DTGBWSFIOZZYCK-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=NC=C2 |
正規SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[1,3-bis(4-methylphenyl)-4-oxo-2-thioxo-1,3,4,4a,5,10a-hexahydro-2H-chromeno[2,3-d]pyrimidin-5-yl]-1,3-bis(4-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283972.png)
![6-(4-methoxyphenyl)-9-methyl-2,3,5-triphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B283973.png)
![3-(3,4-dimethoxyphenyl)-11-methyl-4-phenyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B283974.png)


![2-phenyl-4-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283981.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283982.png)
![2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)-N-phenylhydrazinecarbothioamide](/img/structure/B283983.png)
![N-(4-chlorophenyl)-2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetyl)hydrazinecarbothioamide](/img/structure/B283984.png)
![4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]sulfanyl}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B283985.png)

![1,3-bis(3-chlorophenyl)-5,7,7-trimethyl-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283989.png)
![5,7,7-trimethyl-1,3-bis(4-methylphenyl)-2-thioxo-1,2,3,7-tetrahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283992.png)
![2,4,8,9-tetramethyl-2,3-dihydro-7H-furo[2,3-f]chromen-7-one](/img/structure/B283995.png)
